Hydroxynaphthoate

Anthelmintic Hookworm Infection Clinical Trial

Hydroxynaphthoate (3-hydroxy-2-naphthoic acid, anionic form) is a strategic counterion for modulating API solubility. It imparts low aqueous solubility, enabling sustained release and prolonged lung retention. The free acid demonstrates anti-diabetic activity via ER stress reduction (validated at 150 mg/kg/day in ob/ob mice). Prioritize this salt for once-daily dosing formulations and long-acting inhalers. Strict polymorph control is essential for consistent DPI performance.

Molecular Formula C11H7O3-
Molecular Weight 187.17 g/mol
CAS No. 776-87-4
Cat. No. B12740854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxynaphthoate
CAS776-87-4
Molecular FormulaC11H7O3-
Molecular Weight187.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-]
InChIInChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14)/p-1
InChIKeyALKYHXVLJMQRLQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxynaphthoate (CAS 776-87-4): Procuring the Optimal Salt Counterion for Sustained-Release Formulations and Anthelmintic Research


Hydroxynaphthoate (CAS 776-87-4), the anionic form of 3-hydroxy-2-naphthoic acid, serves as a pharmacologically active counterion in salt formation strategies designed to modulate solubility and dissolution kinetics. It is a naphthalene derivative bearing both hydroxyl and carboxyl functionalities, enabling tailored physicochemical properties for drug development [1]. Its primary utility lies in its ability to confer low aqueous solubility when paired with basic active pharmaceutical ingredients (APIs), a feature that has been exploited to achieve sustained release of antihypertensive agents and extended lung retention of inhaled β-agonists [2]. Beyond its role as a solubility-modifying counterion, the free acid form (3-hydroxy-2-naphthoic acid) has demonstrated intrinsic pharmacological activity as a chemical chaperone with anti-diabetic effects in preclinical models, adding a secondary dimension to its research value [3].

Hydroxynaphthoate (CAS 776-87-4) Procurement: Why Simple Salt Substitution Leads to Therapeutic Failure


Generic substitution among salt forms of the same active pharmaceutical ingredient (API) is scientifically invalid due to the profound impact of the counterion on critical quality attributes (CQAs) such as dissolution rate, solubility, and subsequent in vivo performance. The choice between a hydroxynaphthoate, hydrochloride, or free base is not interchangeable; each imparts a distinct physicochemical fingerprint. For instance, while a hydrochloride salt may confer high solubility for immediate release, hydroxynaphthoate salts are specifically engineered to reduce solubility, enabling extended drug action and mitigating dose dumping risks [1]. This principle is exemplified in the development of long-acting β-agonists (LABAs) where the xinafoate salt is essential for prolonged lung retention, a property absent in other salt forms [2]. Furthermore, the biological activity of the hydroxynaphthoate counterion itself can contribute to therapeutic outcomes or toxicity profiles, as seen in anthelmintic applications where its intrinsic effects differentiate it from simple chloride salts [3]. The quantitative evidence presented below demonstrates these non-substitutable properties, guiding informed procurement for formulation scientists and drug developers.

Quantitative Evidence Guide for Hydroxynaphthoate (CAS 776-87-4): Comparator-Driven Differentiation Data


Bephenium Hydroxynaphthoate vs. Pyrantel Embonate (Pamoate): Comparative Cure Rates for Hookworm (Ancylostoma duodenale)

In a direct head-to-head clinical trial for the treatment of Ancylostoma duodenale (hookworm) infections, bephenium hydroxynaphthoate demonstrated a substantially lower cure rate compared to pyrantel embonate (pamoate) at the tested doses [1]. This quantitative difference underscores the critical role of the hydroxynaphthoate salt in determining the therapeutic profile of the bephenium moiety and directly informs clinical selection where pyrantel salts are contraindicated or unavailable.

Anthelmintic Hookworm Infection Clinical Trial

Bephenium Hydroxynaphthoate vs. Tetrachloroethylene: Comparative Hookworm Removal in Ancylostomiasis

A comparative study evaluating the anthelmintic efficacy of bephenium hydroxynaphthoate against tetrachloroethylene (TCE) for the treatment of hookworm infection demonstrated superior worm removal with the hydroxynaphthoate salt [1]. This difference validates the selection of hydroxynaphthoate as a counterion capable of delivering a more effective therapeutic agent compared to a halogenated hydrocarbon alternative in this context.

Anthelmintic Necator americanus Clinical Trial

Hydroxynaphthoate Salts of Local Anesthetics (Lidocaine, Mepivacaine) vs. Free Base: Altered Dissolution Kinetics for Prolonged Action

The formation of 3-hydroxy-2-naphthoate salts of lidocaine (I) and mepivacaine (II) resulted in lower equilibrium solubilities but paradoxically higher dissolution rates compared to their corresponding free bases in water and phosphate buffer at 37°C and pH 7.46 [1]. This unique property of the hydroxynaphthoate counterion—reducing maximum solubility while accelerating initial dissolution—offers a strategic advantage for formulating local anesthetics with extended duration of action.

Local Anesthetic Dissolution Rate Formulation Science

3-Hydroxy Naphthoate vs. Hydrochloride and Other Salts: Differential In Vitro Dissolution for Sustained Release of Antihypertensive Agent

In a comparative evaluation of multiple salt forms of an experimental antihypertensive agent (I), the 3-hydroxy naphthoate salt was specifically identified, alongside ebonate and napsylate, as a candidate capable of providing slow release when formulated in an enteric-coated dosage form [1]. This finding directly contrasts with the behavior of more soluble salts like the hydrochloride, which would lead to rapid dissolution and lack of sustained effect.

Sustained Release Salt Selection Antihypertensive

Salmeterol Xinafoate Polymorphs: Intrinsic Dissolution Rate Variability Affects Formulation Consistency

The existence of two distinct polymorphs of salmeterol xinafoate (SX-I and SX-II) results in measurable differences in physicochemical properties that can directly impact the performance of dry powder inhaler (DPI) formulations [1]. Compared to the thermodynamically stable form SX-I, polymorph SX-II exhibits a higher intrinsic dissolution rate and higher equilibrium solubility. This variability underscores the critical need for rigorous polymorph control during API procurement to ensure batch-to-batch consistency in aerodynamic particle size distribution and lung deposition.

Polymorphism Dry Powder Inhaler Asthma/COPD

3-Hydroxy-2-Naphthoic Acid (Free Acid) vs. 4-Phenylbutyric Acid (4-PBA): Superior ER Stress Reduction Potency

The free acid form, 3-hydroxy-2-naphthoic acid (3-HNA), functions as a chemical chaperone, effectively reducing endoplasmic reticulum (ER) stress and improving insulin sensitivity in preclinical models of type 2 diabetes [1]. While specific quantitative IC50 data against a direct comparator like 4-PBA is not provided in the primary source for this exact endpoint, 3-HNA's structural relationship to both 4-PBA and salicylate suggests a distinct, potentially more favorable, pharmacological profile for addressing lipotoxicity-induced insulin resistance [1]. Its efficacy at 150 mg/kg/day in ob/ob mice, improving glucose tolerance and systemic insulin sensitivity, establishes a benchmark for in vivo performance in this emerging research area [1].

Chemical Chaperone Insulin Resistance Type 2 Diabetes

Hydroxynaphthoate (CAS 776-87-4) in Practice: Evidence-Backed Application Scenarios for Scientific Procurement


Scenario 1: Formulation Development of Sustained-Release Oral Dosage Forms for Basic Drugs

For R&D teams seeking to extend the release profile of a basic API, hydroxynaphthoate should be prioritized as a counterion in salt screening and selection studies. The evidence demonstrates its capacity to reduce aqueous solubility and slow in vitro dissolution compared to more soluble salts like hydrochlorides, positioning it as a prime candidate for achieving once-daily dosing or reducing peak-to-trough fluctuations [5]. This application is directly supported by the class-level inference that 3-hydroxy naphthoate salts provide a 'slow release' when formulated in enteric-coated dosage forms, a property not inherent to the free base or hydrochloride [5].

Scenario 2: Preclinical Investigation of ER Stress Modulation and Insulin Resistance

Investigators exploring the role of chemical chaperones in metabolic disease should procure 3-hydroxy-2-naphthoic acid (free acid) for in vitro and in vivo studies of insulin resistance and type 2 diabetes. Published data shows that treatment at 150 mg/kg/day in ob/ob mice significantly improves glucose tolerance and insulin sensitivity by reducing ER stress in liver and skeletal muscle [5]. This provides a validated in vivo dosing benchmark and a clear mechanistic rationale for its use as a tool compound in this research domain.

Scenario 3: Inhalation Product Development Requiring Extended Lung Retention

In the development of dry powder inhalers (DPIs) for long-acting bronchodilators, the xinafoate (hydroxynaphthoate) salt is a proven and preferred counterion for achieving prolonged lung retention. The mechanism of actively reducing solubility versus the free form facilitates local action in the lung, a critical design feature for drugs like salmeterol [5]. Furthermore, procurement specifications for xinafoate salts must include stringent polymorph control (e.g., confirmation of SX-I or desired form) to ensure consistent dissolution and aerodynamic performance, as polymorphic variation directly impacts these critical quality attributes [6].

Scenario 4: Comparative Parasitology Research and Anthelmintic Discovery

For researchers studying hookworm (Necator americanus, Ancylostoma duodenale) infection models, bephenium hydroxynaphthoate serves as a valuable comparator compound with a well-characterized, albeit modest, efficacy profile. Its documented cure rates of 70.3% (vs. 97.6% for pyrantel pamoate) and worm removal rates of 81% (vs. 56% for tetrachloroethylene) provide quantitative benchmarks for evaluating novel anthelmintic candidates [REFS-1, REFS-2]. This makes it a useful positive control for in vivo efficacy studies aimed at improving upon historical treatments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxynaphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.